(2-Methoxy-9,9-dimethyl-9H-fluoren-3-yl)boronic acid
Description
(2-Methoxy-9,9-dimethyl-9H-fluoren-3-yl)boronic acid is a fluorene-based boronic acid derivative characterized by a rigid, planar aromatic system with a methoxy (-OCH₃) group at position 2 and two methyl (-CH₃) groups at position 9 of the fluorene scaffold. The boronic acid (-B(OH)₂) moiety is located at position 2. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and catalysis.
Properties
IUPAC Name |
(2-methoxy-9,9-dimethylfluoren-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BO3/c1-16(2)12-7-5-4-6-10(12)11-8-14(17(18)19)15(20-3)9-13(11)16/h4-9,18-19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBOJNRAVITBBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1OC)C(C3=CC=CC=C32)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-9,9-dimethyl-9H-fluoren-3-yl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with 9,9-dimethyl-2-bromofluorene.
Formation of Phenyl Lithium Intermediate: The bromine atom is removed using a strong base like n-butyllithium, resulting in the formation of a phenyl lithium intermediate.
Boronic Acid Formation: The phenyl lithium intermediate is then reacted with trimethyl borate or triisopropyl borate, followed by acidification to promote the migration of the boron group, yielding the desired boronic acid.
Industrial Production Methods
Industrial production methods for (2-Methoxy-9,9-dimethyl-9H-fluoren-3-yl)boronic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-9,9-dimethyl-9H-fluoren-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Chan-Lam Coupling: This reaction forms carbon-oxygen or carbon-nitrogen bonds using a copper catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically uses palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Chan-Lam Coupling: Uses copper catalysts, bases like pyridine, and solvents such as dichloromethane.
Major Products
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Chan-Lam Coupling: Produces aryl ethers or aryl amines.
Scientific Research Applications
Organic Synthesis
(2-Methoxy-9,9-dimethyl-9H-fluoren-3-yl)boronic acid serves as a versatile building block in organic synthesis. It can participate in:
- Suzuki Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form biaryl compounds. This reaction is essential for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
| Reaction Type | Description |
|---|---|
| Suzuki Coupling | Forms biaryl compounds from aryl halides and boronic acids |
| Nucleophilic Substitution | Reacts with electrophiles to form new carbon-carbon bonds |
Medicinal Chemistry
The compound has been investigated for its potential medicinal applications:
- Anticancer Activity: Preliminary studies suggest that (2-Methoxy-9,9-dimethyl-9H-fluoren-3-yl)boronic acid may inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. For instance, it has shown promise against various cancer cell lines in vitro.
Case Study:
A study evaluated the effects of this compound on breast cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations. The mechanism appears to involve modulation of gene expression related to apoptosis and cell cycle regulation.
Materials Science
In materials science, (2-Methoxy-9,9-dimethyl-9H-fluoren-3-yl)boronic acid is utilized in the development of advanced materials:
- Organic Electronics: It is employed in the synthesis of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices.
| Application Type | Description |
|---|---|
| Organic Semiconductors | Used in the fabrication of OLEDs |
| Photovoltaics | Contributes to the development of organic solar cells |
Mechanism of Action
The mechanism of action of (2-Methoxy-9,9-dimethyl-9H-fluoren-3-yl)boronic acid involves its ability to form stable complexes with various organic and inorganic compounds. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation and reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Substituent Effects on Acidity and Reactivity
The acidity (pKa) of boronic acids is critical for their reactivity in forming boronic esters and interactions with biological targets. Key comparisons include:
Fluoro-Substituted Boronic Acids : Fluorine substituents increase acidity through electron-withdrawing effects. For example, phenylboronic acid has a pKa of ~8.86, while fluorinated analogs exhibit lower pKa values . In contrast, the methoxy group in the target compound is electron-donating via resonance, likely raising its pKa compared to fluorine-substituted derivatives. However, steric effects from the dimethyl groups may partially offset this trend .
- The larger alkyl chains may also hinder boronic ester formation . 9,9-Dioctylfluorene-2,7-diboronic Acid: The presence of two boronic acid groups and longer alkyl chains (octyl) further amplifies steric bulk, likely slowing reaction kinetics in coupling reactions compared to the mono-boronic target compound .
Reactivity in Cross-Coupling Reactions
The target compound’s boronic acid group enables participation in Suzuki-Miyaura couplings. Compared to simpler aryl boronic acids (e.g., phenylboronic acid), its fluorene backbone provides rigidity, which may enhance regioselectivity in cross-coupling reactions. However, steric hindrance from the dimethyl and methoxy groups could slow reaction rates relative to less hindered analogs .
Comparison with Borinic Acids
Borinic acids (R₁R₂B(OH)) exhibit higher association constants with diols (e.g., catechol) than boronic acids due to reduced steric hindrance and enhanced Lewis acidity. For example, diphenylborinic acid binds catechol ~10× more strongly than diphenylboronic acid. The target compound’s boronic acid group may limit its diol-binding efficiency compared to borinic analogs .
Data Tables
Table 1: Structural and Electronic Comparison of Selected Boronic Acids
Biological Activity
(2-Methoxy-9,9-dimethyl-9H-fluoren-3-yl)boronic acid is a boronic acid derivative characterized by its unique structural features, which confer distinct biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in targeting specific biological pathways.
Chemical Structure and Properties
The molecular formula of (2-Methoxy-9,9-dimethyl-9H-fluoren-3-yl)boronic acid is , with a molecular weight of approximately 270.12 g/mol. Its structure includes a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in biochemical applications.
The biological activity of (2-Methoxy-9,9-dimethyl-9H-fluoren-3-yl)boronic acid primarily revolves around its interactions with biomolecules, particularly proteins and enzymes. The boronic acid moiety allows for the modulation of enzymatic activity through reversible binding to serine and threonine residues in proteins. This interaction can lead to alterations in signaling pathways and metabolic processes, making it a candidate for therapeutic applications.
Anticancer Properties
Recent studies have indicated that (2-Methoxy-9,9-dimethyl-9H-fluoren-3-yl)boronic acid exhibits significant anticancer activity. For instance:
- Case Study 1 : In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
- Case Study 2 : Animal models treated with (2-Methoxy-9,9-dimethyl-9H-fluoren-3-yl)boronic acid showed reduced tumor growth compared to control groups. This effect was linked to the compound's ability to interfere with key signaling pathways involved in tumorigenesis.
Antimicrobial Activity
In addition to its anticancer properties, (2-Methoxy-9,9-dimethyl-9H-fluoren-3-yl)boronic acid has been investigated for its antimicrobial effects:
- Bacterial Inhibition : The compound demonstrated inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Comparative Analysis
To better understand the biological activity of (2-Methoxy-9,9-dimethyl-9H-fluoren-3-yl)boronic acid, a comparison with similar compounds can be insightful:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| (2-Methoxyphenyl)boronic acid | Moderate anticancer | Inhibition of proteasome activity |
| 4-Boronophenylalanine | Anticancer | Targeting amino acid transport systems |
| 3-(4-Borono)phenylpropionic acid | Antimicrobial | Disruption of bacterial cell wall synthesis |
Research Findings
Recent research highlights the potential of (2-Methoxy-9,9-dimethyl-9H-fluoren-3-yl)boronic acid in various therapeutic contexts:
- Targeting Specific Enzymes : Studies have shown that this compound can selectively inhibit enzymes involved in cancer metabolism, leading to decreased viability of cancer cells.
- Drug Development : Its structural properties make it an attractive candidate for the development of novel drug conjugates aimed at enhancing delivery and efficacy against resistant cancer types.
Q & A
Q. What are the key safety considerations when handling (2-Methoxy-9,9-dimethyl-9H-fluoren-3-yl)boronic acid in laboratory settings?
The compound exhibits low acute oral toxicity (LD₅₀ > 2,000 mg/kg in rats) and tested negative for regressive mutagenicity, indicating no significant genotoxic risk under standard testing protocols. However, standard precautions for boronic acids—such as avoiding inhalation, using gloves, and working in a fume hood—should be followed due to potential irritation (H315, H319 hazard codes). Always consult Safety Data Sheets (SDS) for specific handling protocols .
Q. How does the boronic acid functional group in this compound interact with diols, and what experimental methods validate these interactions?
The boronic acid moiety reversibly binds 1,2- or 1,3-cis diols via ester formation, a property exploited in carbohydrate sensing and drug design. Fluorescence titration or isothermal titration calorimetry (ITC) can quantify binding affinities (e.g., with sugars like D-fructose or D-glucose). Stopped-flow kinetics further reveal binding occurs within seconds, with kon values correlating with thermodynamic stability .
Q. What synthetic routes are commonly employed to prepare aryl boronic acids like this derivative?
Aryl boronic acids are typically synthesized via Miyaura borylation, where palladium-catalyzed cross-coupling of aryl halides with bis(pinacolato)diboron introduces the boronic acid group. For sterically hindered derivatives (e.g., 9H-fluorenyl substituents), optimizing reaction time and catalyst loading (e.g., Pd(dppf)Cl₂) improves yields. Post-synthesis, purification via recrystallization or chromatography is critical to remove residual catalysts .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data in the biological activity of this compound?
Discrepancies may arise from solvation effects, conformational flexibility, or off-target interactions. Use multi-technique validation:
- Structural analysis : X-ray crystallography (SHELX refinement) confirms binding modes .
- Kinetic profiling : Surface plasmon resonance (SPR) quantifies binding kinetics to biological targets (e.g., proteases) .
- In vitro assays : Compare computational docking scores with cytotoxicity data (e.g., IC₅₀ in glioblastoma cells) .
Q. What advanced analytical techniques are required to characterize boronic acid impurities in pharmaceutical-grade samples?
Trace impurities (e.g., residual boronic acid byproducts) can be quantified via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Derivatization-free methods using triple quadrupole systems achieve limits of detection (LOD) < 1 ppm. Validate method robustness using ICH guidelines for linearity (R² > 0.995) and recovery (90–110%) .
Q. How can the kinetic parameters of boronic acid-diol binding be optimized for real-time biosensing applications?
Stopped-flow fluorescence assays reveal that binding equilibria are reached within seconds. To enhance response times:
Q. What strategies mitigate boroxine formation during mass spectrometry (MS) analysis of this compound?
Boroxine artifacts arise from dehydration/trimerization during MS. Solutions include:
Q. How does the 9,9-dimethylfluorenyl group influence the compound’s pharmacokinetic properties in drug design?
The bulky fluorenyl group enhances lipophilicity, improving membrane permeability and proteasome inhibition (e.g., mimicking bortezomib’s mechanism). However, it may reduce aqueous solubility—address this via PEGylation or prodrug strategies. Molecular dynamics simulations predict binding poses to validate target engagement .
Methodological Guidelines
- Crystallographic refinement : Use SHELXL for small-molecule structures; apply TWIN commands for high-resolution data .
- Binding assays : Pre-equilibrate boronic acid solutions at pH 7.4 to ensure >90% exists in the reactive trigonal planar form .
- Synthetic scale-up : Employ flow chemistry to control exothermic reactions and minimize boronic acid degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
